2-Cyano-4-(4-hydroxyphenyl)phenol
CAS No.: 1261973-27-6
Cat. No.: VC3001442
Molecular Formula: C13H9NO2
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261973-27-6 |
|---|---|
| Molecular Formula | C13H9NO2 |
| Molecular Weight | 211.22 g/mol |
| IUPAC Name | 2-hydroxy-5-(4-hydroxyphenyl)benzonitrile |
| Standard InChI | InChI=1S/C13H9NO2/c14-8-11-7-10(3-6-13(11)16)9-1-4-12(15)5-2-9/h1-7,15-16H |
| Standard InChI Key | HGZAAWVCEKXGEB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)O)C#N)O |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)O)C#N)O |
Introduction
Chemical Properties and Structure
Molecular Identity and Structure
2-Cyano-4-(4-hydroxyphenyl)phenol, identified by CAS number 1261973-27-6, is characterized by a biphenyl core structure with hydroxyl and cyano functional groups strategically positioned to provide its distinctive properties. The IUPAC name for this compound is 2-hydroxy-5-(4-hydroxyphenyl)benzonitrile, which precisely describes its structural arrangement.
The compound features a biphenyl skeleton with two key hydroxyl groups—one attached to the 2-position of one phenyl ring and another at the 4-position of the second phenyl ring. A cyano group (-C≡N) is positioned at the 2-position adjacent to one hydroxyl group, creating a unique electronic distribution that contributes to its chemical reactivity.
Table 1: Chemical Identity and Structural Parameters of 2-Cyano-4-(4-hydroxyphenyl)phenol
| Parameter | Value |
|---|---|
| CAS Number | 1261973-27-6 |
| IUPAC Name | 2-hydroxy-5-(4-hydroxyphenyl)benzonitrile |
| Molecular Formula | C₁₃H₉NO₂ |
| Molecular Weight | 211.22 g/mol |
| Standard InChI | InChI=1S/C13H9NO2/c14-8-11-7-10(3-6-13(11)16)9-1-4-12(15)5-2-9/h1-7,15-16H |
| Standard InChIKey | HGZAAWVCEKXGEB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)O)C#N)O |
Synthesis Approaches
Alternative Synthetic Methods
Alternative synthetic approaches might draw inspiration from methods used for similar cyano-containing compounds. The synthesis of α-cyano-N-(2-hydroxyphenyl)cinnamamides, for example, employs Knoevenagel condensation of substituted benzaldehydes with 2-cyano-N-(2-hydroxyphenyl)acetamide .
For the preparation of cyano-containing compounds with antioxidant properties, researchers have also explored strategies that focus on modifying natural lead molecules. This "bioactivity focus" strategy, as demonstrated with α-cyano-4-hydroxycinnamic acid (CHCA), could potentially be applied to the development of efficient synthetic routes for 2-Cyano-4-(4-hydroxyphenyl)phenol .
Applications and Functional Properties
Comparative Analysis with Related UV Absorbers
To better understand the position of 2-Cyano-4-(4-hydroxyphenyl)phenol among UV-protective additives, it is helpful to compare it with established UV absorbers:
Table 2: Comparison of 2-Cyano-4-(4-hydroxyphenyl)phenol with Commercial UV Absorbers
This comparison suggests that 2-Cyano-4-(4-hydroxyphenyl)phenol likely occupies a niche among UV absorbers, with its cyano and dual hydroxyl groups potentially offering advantages in specific applications.
Structure-Activity Relationships
Impact of Structural Features on Activity
The functional properties of 2-Cyano-4-(4-hydroxyphenyl)phenol can be attributed to specific structural features:
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Biphenyl Core: Provides a rigid scaffold that influences the compound's physical properties and creates a framework for the proper orientation of functional groups.
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Hydroxyl Groups: Critical for antioxidant activity and UV absorption, their positioning on different rings may enable multiple modes of action.
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Cyano Group: Introduces electron-withdrawing effects that can modify the reactivity of adjacent groups, potentially enhancing certain biological activities .
A study on α-cyano-4-hydroxycinnamic acid derivatives demonstrated that introducing a cyano group at the α-position enhances binding affinity through additional hydrogen bonds with protein targets . Similar principles might apply to 2-Cyano-4-(4-hydroxyphenyl)phenol, potentially explaining its functional versatility.
Structure Optimization Considerations
Based on studies of related compounds, several approaches for optimizing the structure of 2-Cyano-4-(4-hydroxyphenyl)phenol could be considered:
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Substituent Modification: Introduction of alkoxy groups or other substituents on the phenyl rings might modulate solubility, stability, and bioactivity profiles.
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Bioisosteric Replacement: Substitution of certain groups with bioisosteres could potentially enhance specific activities while maintaining the core functionality.
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Integration into Larger Molecular Frameworks: As demonstrated with other cyano-containing phenolic compounds, incorporation into larger structures might yield derivatives with enhanced or more targeted activities .
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